molecular formula C18H17N5O3 B10927626 N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927626
M. Wt: 351.4 g/mol
InChI Key: BXHHXWDAINACPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an isoxazole ring, a furan ring, and a pyrazolopyridine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a suitable diketone with hydroxylamine under acidic conditions.

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be constructed by cyclization of a suitable hydrazine derivative with a pyridine carboxaldehyde.

    Coupling Reactions: The isoxazole and pyrazolopyridine intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Formation of substituted carboxamides.

Scientific Research Applications

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

  • N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]ANILINE
  • 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]BENZENOL
  • 3-{[(5,5-DIMETHYL-4,5-DIHYDROISOXAZOL-3-YL)SULFONYL]METHYL}BENZO[D]ISOXAZOLE

Comparison: N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of an isoxazole ring, a furan ring, and a pyrazolopyridine core. This structural complexity contributes to its diverse reactivity and potential biological activity, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-9-15-12(18(24)20-16-10(2)22-26-11(16)3)8-13(14-6-5-7-25-14)19-17(15)23(4)21-9/h5-8H,1-4H3,(H,20,24)

InChI Key

BXHHXWDAINACPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.